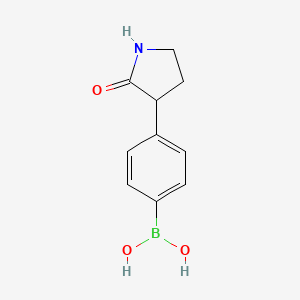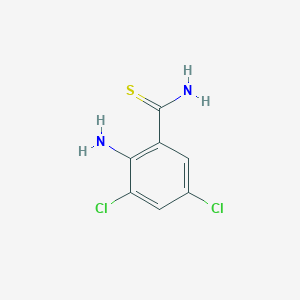![molecular formula C15H11N3S B14006039 3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832696-16-9](/img/structure/B14006039.png)
3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides to form the thieno[3,2-c]pyridine core . This can be achieved through heating in formic acid or using other cyclization agents such as triethyl orthoformate . The indole moiety can then be introduced through cross-coupling reactions with appropriate indole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale cross-coupling methods, utilizing high concentrations of reagents and optimized reaction conditions to achieve high yields . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with different biological activities .
科学的研究の応用
作用機序
The mechanism of action of 3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, modulating their activity and leading to therapeutic effects . The thieno[3,2-c]pyridine ring system can further enhance the compound’s binding affinity and specificity, making it a potent bioactive molecule .
類似化合物との比較
Similar Compounds
Similar compounds include other indole derivatives and thieno[3,2-c]pyridine analogs, such as:
- 1H-Indole-3-carbaldehyde derivatives
- Thieno[3,2-d]pyrimidine derivatives
- 6-[2-(1H-Indol-6-yl)ethyl]pyridin-2-amine
Uniqueness
What sets 3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine apart is its unique combination of the indole and thieno[3,2-c]pyridine moieties, which confer distinct electronic and steric properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
特性
CAS番号 |
832696-16-9 |
|---|---|
分子式 |
C15H11N3S |
分子量 |
265.3 g/mol |
IUPAC名 |
3-(1H-indol-6-yl)thieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C15H11N3S/c16-15-14-11(8-19-13(14)4-6-18-15)10-2-1-9-3-5-17-12(9)7-10/h1-8,17H,(H2,16,18) |
InChIキー |
LUAHDBIURXCBLQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CN2)C3=CSC4=C3C(=NC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
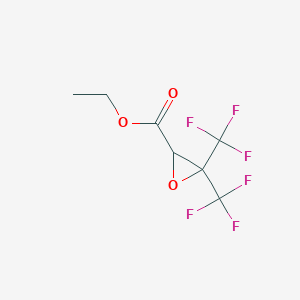
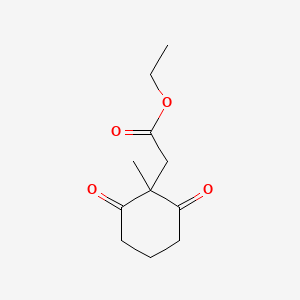
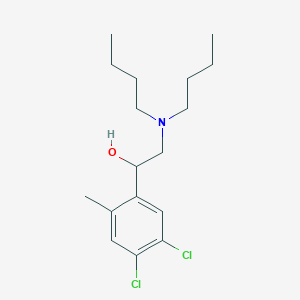

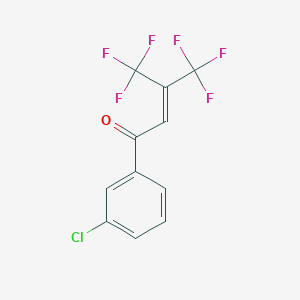
![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)
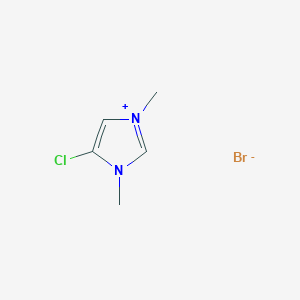
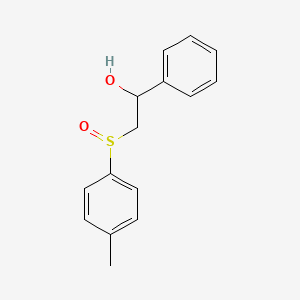
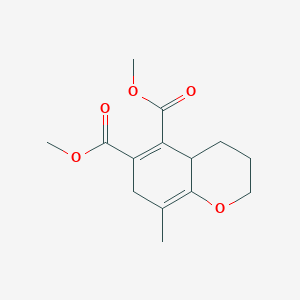
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)
